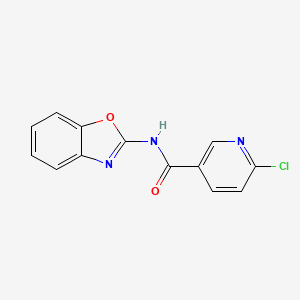
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide is a heterocyclic compound that combines a benzoxazole moiety with a chloropyridine carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide typically involves the cyclization of 2-aminophenol with appropriate precursors. One common method is the reaction of 2-aminophenol with 6-chloronicotinic acid under dehydrating conditions to form the benzoxazole ring . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of benzoxazole N-oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the chloropyridine group can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide: Similar structure but with a benzothiazole ring instead of benzoxazole.
N-(1,3-benzoxazol-2-yl)-6-bromopyridine-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide is unique due to its specific combination of benzoxazole and chloropyridine moieties, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization compared to similar compounds.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-6-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-6-5-8(7-15-11)12(18)17-13-16-9-3-1-2-4-10(9)19-13/h1-7H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHQJHAAQXRLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)
![Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2595395.png)
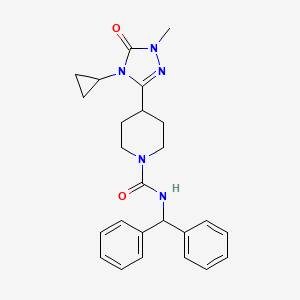
![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)
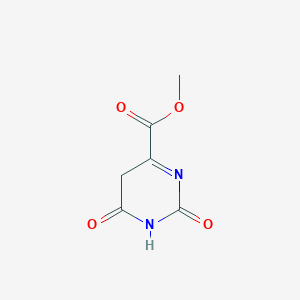
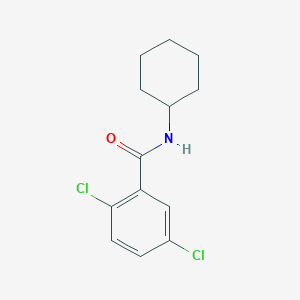
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one](/img/structure/B2595407.png)
![6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595408.png)
![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)
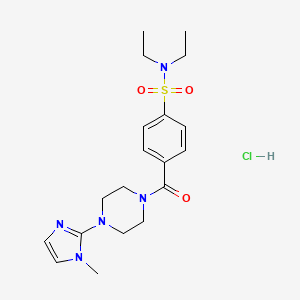
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)piperazine; trifluoroacetic acid](/img/structure/B2595412.png)
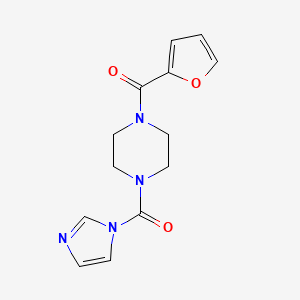
![N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2595415.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2595416.png)
